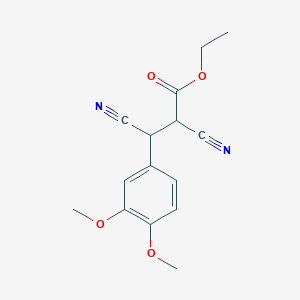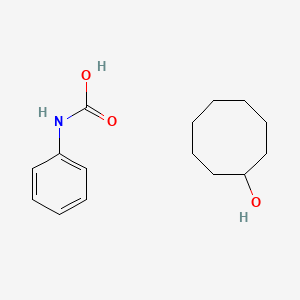
Cyclooctanol;phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctanol;phenylcarbamic acid is a compound that combines the properties of cyclooctanol, a cyclic alcohol, and phenylcarbamic acid, a derivative of carbamic acid. Cyclooctanol is known for its unique chemical structure and various applications in industrial processes, while phenylcarbamic acid is notable for its potential antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclooctanol can be synthesized through the hydrogenation of cyclooctanone, which involves the addition of hydrogen to the carbonyl group in the presence of a suitable catalyst . Another method involves the oxidation of cyclooctene to produce cyclooctene oxide, which is then treated with a strong acid to yield cyclooctanol .
Phenylcarbamic acid can be obtained by the reaction of ammonia and carbon dioxide at very low temperatures, which also yields ammonium carbamate .
Industrial Production Methods
The industrial production of cyclooctanol typically involves the hydrogenation of cyclooctanone using catalysts such as palladium or platinum. This process is favored due to its high efficiency and selectivity . For phenylcarbamic acid, industrial methods often involve the use of ammonia and carbon dioxide under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclooctanol undergoes various chemical reactions, including:
Reduction: Cyclooctanone can be reduced back to cyclooctanol using hydrogenation.
Substitution: Cyclooctanol can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Phenylcarbamic acid can undergo reactions such as:
Hydrolysis: Breaking down into phenylamine and carbon dioxide.
Condensation: Forming urea derivatives when reacted with amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Acids: Sulfuric acid for hydrolysis reactions.
Major Products
Cyclooctanone: From the oxidation of cyclooctanol.
Cyclooctanol: From the reduction of cyclooctanone.
Phenylamine: From the hydrolysis of phenylcarbamic acid.
Wissenschaftliche Forschungsanwendungen
Cyclooctanol and phenylcarbamic acid have diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of phenylcarbamic acid derivatives involves interaction with the cytoplasmic membrane of bacteria, leading to disruption of membrane integrity and bacterial cell death . The antimicrobial effect is closely connected with the length of the alkoxy tail, which affects surface activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanol: Another cyclic alcohol used in the production of adipic acid and ε-caprolactam.
Cyclopentanol: Used in the textile industry and in the production of fragrances and fungicides.
Uniqueness
Cyclooctanol’s eight-membered ring structure provides unique chemical properties compared to cyclohexanol and cyclopentanol, making it more suitable for specific industrial applications . Phenylcarbamic acid derivatives are unique due to their dual centers of protonation, which enhance their antibacterial activity .
Eigenschaften
CAS-Nummer |
6388-21-2 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
cyclooctanol;phenylcarbamic acid |
InChI |
InChI=1S/C8H16O.C7H7NO2/c9-8-6-4-2-1-3-5-7-8;9-7(10)8-6-4-2-1-3-5-6/h8-9H,1-7H2;1-5,8H,(H,9,10) |
InChI-Schlüssel |
YAEGHGVKUSPTHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)O.C1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


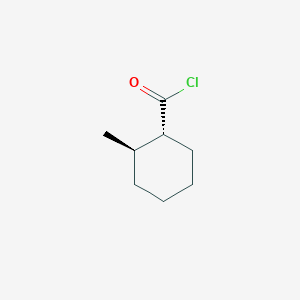

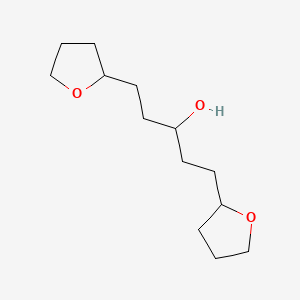
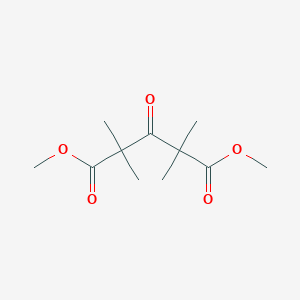
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)

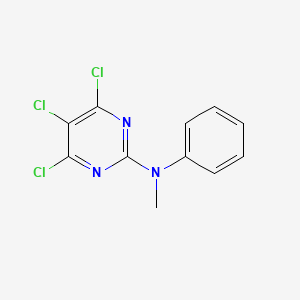

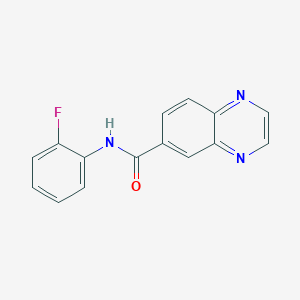
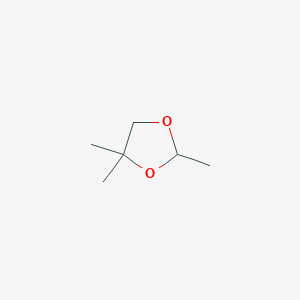
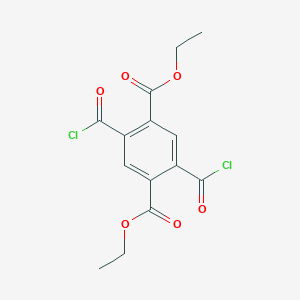
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
